molecular formula C9H8F3N3O2 B6277552 1H-pyrrolo[3,2-c]pyridin-4-amine, trifluoroacetic acid CAS No. 2763755-01-5

1H-pyrrolo[3,2-c]pyridin-4-amine, trifluoroacetic acid

Cat. No. B6277552
CAS RN: 2763755-01-5
M. Wt: 247.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1H-pyrrolo[3,2-c]pyridin-4-amine, trifluoroacetic acid (1H-PPTA-TFA) is a novel organic compound with a wide range of applications in scientific research. It is a small molecule that can be easily synthesized and manipulated in the laboratory. 1H-PPTA-TFA is an important tool in organic synthesis and has been used in various fields of research, such as biochemistry, pharmacology, and medicinal chemistry. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool in drug discovery and development.

Scientific Research Applications

1H-pyrrolo[3,2-c]pyridin-4-amine, trifluoroacetic acid has been used in a variety of scientific research applications. It has been used in the synthesis of various organic compounds and has been found to be a useful tool in medicinal chemistry, biochemistry, and pharmacology. It has been used to synthesize compounds such as peptides, nucleotides, and small molecules. In addition, it has been used to study the mechanism of action of various drugs and to develop new drugs.

Mechanism of Action

The mechanism of action of 1H-pyrrolo[3,2-c]pyridin-4-amine, trifluoroacetic acid is not yet fully understood. It is believed that the compound acts as an inhibitor of certain enzymes, which can lead to the inhibition of certain biochemical and physiological processes. Additionally, it has been found to interact with certain receptors, which can lead to changes in the activity of those receptors.
Biochemical and Physiological Effects
1H-pyrrolo[3,2-c]pyridin-4-amine, trifluoroacetic acid has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, which can lead to changes in metabolic pathways and the regulation of gene expression. Additionally, it has been found to interact with certain receptors, which can lead to changes in the activity of those receptors. These effects can lead to changes in the activity of various hormones and neurotransmitters, which can then lead to changes in physiological processes such as blood pressure, heart rate, and respiration.

Advantages and Limitations for Lab Experiments

1H-pyrrolo[3,2-c]pyridin-4-amine, trifluoroacetic acid has several advantages for lab experiments. It is a small molecule that can be easily synthesized and manipulated in the laboratory. Additionally, it has a wide range of applications in scientific research, making it a valuable tool in drug discovery and development. However, there are also some limitations to its use. It can be toxic if inhaled or ingested, and it can be corrosive if it comes into contact with skin or eyes.

Future Directions

1H-pyrrolo[3,2-c]pyridin-4-amine, trifluoroacetic acid has a wide range of potential future applications in scientific research. It could be used to study the mechanism of action of various drugs and to develop new drugs. Additionally, it could be used to study the biochemical and physiological effects of various compounds, as well as the effects of certain environmental factors on human health. Finally, it could be used to study the interactions between various receptors and hormones, which could lead to a better understanding of human physiology.

Synthesis Methods

1H-pyrrolo[3,2-c]pyridin-4-amine, trifluoroacetic acid can be synthesized in a simple and efficient manner. The process begins with the reaction of pyrrolo[3,2-c]pyridine-4-amine (PPTA) with trifluoroacetic acid (TFA) in a 1:1 molar ratio. The reaction is carried out in an aqueous solution at room temperature, and the product is then isolated and purified by recrystallization. The product can also be synthesized by a two-step process, which involves the synthesis of PPTA followed by the reaction with TFA. The two-step process is more time-consuming and requires more reagents, but it yields a higher yield of the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1H-pyrrolo[3,2-c]pyridin-4-amine, trifluoroacetic acid involves the reaction of 4-chloro-1H-pyrrolo[3,2-c]pyridine with ammonia followed by treatment with trifluoroacetic acid.", "Starting Materials": ["4-chloro-1H-pyrrolo[3,2-c]pyridine", "ammonia", "trifluoroacetic acid"], "Reaction": ["Step 1: 4-chloro-1H-pyrrolo[3,2-c]pyridine is reacted with excess ammonia in a sealed vessel at elevated temperature and pressure to form 1H-pyrrolo[3,2-c]pyridin-4-amine.", "Step 2: The resulting 1H-pyrrolo[3,2-c]pyridin-4-amine is then treated with trifluoroacetic acid to form the final product, 1H-pyrrolo[3,2-c]pyridin-4-amine, trifluoroacetic acid."] }

CAS RN

2763755-01-5

Product Name

1H-pyrrolo[3,2-c]pyridin-4-amine, trifluoroacetic acid

Molecular Formula

C9H8F3N3O2

Molecular Weight

247.2

Purity

95

Origin of Product

United States

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